molecular formula C19H20N4O3 B7141652 N-[1-(2-methoxyethyl)pyrazol-3-yl]-5-(4-methoxyphenyl)pyridine-3-carboxamide

N-[1-(2-methoxyethyl)pyrazol-3-yl]-5-(4-methoxyphenyl)pyridine-3-carboxamide

Cat. No.: B7141652
M. Wt: 352.4 g/mol
InChI Key: XNIKAGPDMKQYEQ-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)pyrazol-3-yl]-5-(4-methoxyphenyl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Properties

IUPAC Name

N-[1-(2-methoxyethyl)pyrazol-3-yl]-5-(4-methoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-25-10-9-23-8-7-18(22-23)21-19(24)16-11-15(12-20-13-16)14-3-5-17(26-2)6-4-14/h3-8,11-13H,9-10H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIKAGPDMKQYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC(=N1)NC(=O)C2=CN=CC(=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)pyrazol-3-yl]-5-(4-methoxyphenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Attachment of the Methoxyethyl Group: The pyrazole ring is then alkylated with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an appropriate aldehyde and ammonia or an amine.

    Coupling of the Rings: The final step involves coupling the pyrazole and pyridine rings through a carboxamide linkage, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)pyrazol-3-yl]-5-(4-methoxyphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides or hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound’s heterocyclic structure may impart desirable properties to materials, such as enhanced stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)pyrazol-3-yl]-5-(4-methoxyphenyl)pyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-methoxyethyl)pyrazol-3-yl]-5-(4-hydroxyphenyl)pyridine-3-carboxamide
  • N-[1-(2-ethoxyethyl)pyrazol-3-yl]-5-(4-methoxyphenyl)pyridine-3-carboxamide
  • N-[1-(2-methoxyethyl)pyrazol-3-yl]-5-(4-methoxyphenyl)pyridine-2-carboxamide

Uniqueness

N-[1-(2-methoxyethyl)pyrazol-3-yl]-5-(4-methoxyphenyl)pyridine-3-carboxamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

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